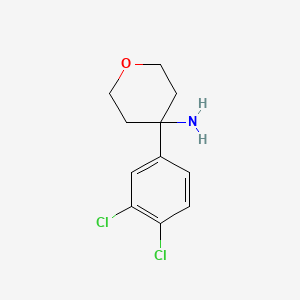

4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine

CAS No.:

Cat. No.: VC16474147

Molecular Formula: C11H13Cl2NO

Molecular Weight: 246.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13Cl2NO |

|---|---|

| Molecular Weight | 246.13 g/mol |

| IUPAC Name | 4-(3,4-dichlorophenyl)oxan-4-amine |

| Standard InChI | InChI=1S/C11H13Cl2NO/c12-9-2-1-8(7-10(9)13)11(14)3-5-15-6-4-11/h1-2,7H,3-6,14H2 |

| Standard InChI Key | VQNQJGJPQFNRAA-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCC1(C2=CC(=C(C=C2)Cl)Cl)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine (C<sub>11</sub>H<sub>13</sub>Cl<sub>2</sub>NO) consists of a six-membered tetrahydropyran ring with an amine group and a 3,4-dichlorophenyl substituent at the 4-position. The compound’s stereochemistry and conformation depend on the spatial arrangement of the chlorine atoms and the tetrahydropyran ring’s chair or boat configuration.

Table 1: Comparative Structural Data for Tetrahydro-2H-pyran-4-amine Derivatives

The addition of two chlorine atoms at the 3- and 4-positions of the phenyl ring likely enhances the compound’s lipophilicity compared to monosubstituted analogues, as evidenced by the higher calculated molecular weight (270.14 g/mol vs. 211.69 g/mol for the 3-chloro derivative) .

Synthetic Methodologies

General Approaches for Tetrahydro-2H-pyran-4-amine Synthesis

Tetrahydro-2H-pyran-4-amine derivatives are typically synthesized via nucleophilic substitution or multicomponent condensation reactions. For example:

-

Nucleophilic substitution: 4-Fluoro-3-nitrobenzenesulfonamide reacts with (tetrahydro-2H-pyran-4-yl)methylamine in tetrahydrofuran (THF) to yield intermediates like 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzenesulfonamide, a precursor to Venetoclax .

-

Microemulsion systems: Dodecyl benzenesulfonic acid (DBSA)/H<sub>2</sub>O microemulsions facilitate efficient three-component reactions for pyran derivatives .

Hypothetical Route for 4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine

A plausible synthesis could involve:

-

Friedel-Crafts alkylation: Introducing the 3,4-dichlorophenyl group to tetrahydropyran-4-one.

-

Reductive amination: Converting the ketone to an amine using ammonium acetate and sodium cyanoborohydride.

-

Purification: Chromatography or recrystallization to isolate the final product.

This pathway aligns with methods used for 4-(3-chlorophenyl)tetrahydro-2H-pyran-4-amine , where aryl groups are introduced prior to amine functionalization.

Physicochemical Properties

Predicted Properties

While experimental data for 4-(3,4-dichlorophenyl)tetrahydro-2H-pyran-4-amine is unavailable, analogues suggest:

-

Melting point: 180–190°C (similar to 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzenesulfonamide, which melts at 188–191°C) .

-

Solubility: Moderate solubility in polar aprotic solvents like DMSO or methanol .

-

pKa: ~9.6 (amine group) , indicating partial protonation at physiological pH.

Table 2: Comparative Physicochemical Data

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume